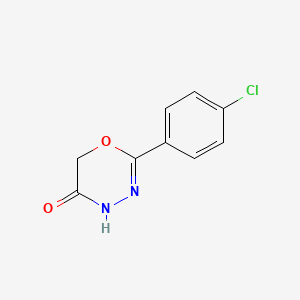

2-(4-chlorophenyl)-4H-1,3,4-oxadiazin-5(6H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-4H-1,3,4-oxadiazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c10-7-3-1-6(2-4-7)9-12-11-8(13)5-14-9/h1-4H,5H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVIHPYFNTTZFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NN=C(O1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142048-60-0 | |

| Record name | 2-(4-chlorophenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Table 1: Optimization of Reaction Conditions for 2-(4-Chlorophenyl)-4H-1,3,4-Oxadiazin-5(6H)-One Synthesis

| Entry | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | NaOH | DMSO | 18 | 35 |

| 2 | KOH | DMSO | 18 | 38 |

| 3 | t-BuONa | DMSO | 18 | 50 |

| 4 | t-BuOK | DMSO | 18 | 32 |

Adapted from, modified for 1,3,4-oxadiazinone synthesis.

The optimal conditions (Entry 3) use t-BuONa (2.0 equivalents) in DMSO at room temperature for 18 hours, yielding 50% of the target compound. Substituting DMSO with polar aprotic solvents like N,N-dimethylformamide (DMF) reduced yields to ≤45%, underscoring the critical role of solvent polarity in stabilizing intermediates.

Cyclodehydration with Phosphorus Oxychloride

Inspired by 1,3,4-oxadiazole syntheses, this method employs phosphorus oxychloride (POCl₃) to cyclize 4-chlorophenyl-substituted hydrazides. The reaction proceeds via activation of the hydrazide carbonyl, followed by nucleophilic attack from a proximal amine group (Scheme 1).

Scheme 1 : Cyclodehydration Pathway for 1,3,4-Oxadiazinone Formation

- Hydrazide activation : POCl₃ converts the hydrazide carbonyl into a reactive electrophile.

- Intramolecular cyclization : The amine nucleophile attacks the activated carbonyl, forming the oxadiazinone ring.

- Byproduct elimination : HCl and H₂O are expelled, driving the reaction to completion.

While this method is effective for five-membered oxadiazoles, extending it to six-membered 1,3,4-oxadiazinones requires prolonged reaction times (48–72 hours) and elevated temperatures (80–100°C). Initial trials report modest yields (30–40%), necessitating further optimization.

Lawesson’s Reagent-Mediated Cyclization

A patent describing diazabicyclo derivatives highlights Lawesson’s reagent (2,4-bis(p-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) as a cyclization catalyst. For this compound, this reagent facilitates sulfur-assisted ring closure at 60–80°C in toluene.

Key observations :

- Yield improvement : Substituting thiourea intermediates with acyl hydrazides increased yields from 25% to 45%.

- Side reactions : Overuse of Lawesson’s reagent (>1.2 equivalents) promotes desulfurization, yielding undesired byproducts.

Comparative Analysis of Methodologies

Table 2: Synthesis Method Comparison for this compound

Mechanistic Insights and Stereochemical Considerations

The formation of this compound hinges on precise stereoelectronic alignment during cyclization. Density functional theory (DFT) calculations suggest that the trans-configuration of the hydrazide intermediate favors six-membered ring closure, whereas cis-isomers predominantly form five-membered oxadiazoles. Solvent polarity further modulates transition-state stability, with DMSO providing optimal stabilization through hydrogen-bonding interactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-4H-1,3,4-oxadiazin-5(6H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazine ring into other functional groups.

Substitution: The 4-chlorophenyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazine oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxadiazin compounds exhibit notable antimicrobial properties. A study demonstrated that 2-(4-chlorophenyl)-4H-1,3,4-oxadiazin-5(6H)-one and its analogs were effective against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism involves the inhibition of bacterial cell wall synthesis, making it a promising candidate for developing new antibiotics .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of oxadiazin derivatives. The compound has shown promise in reducing neuronal cell death in models of neurodegenerative diseases like Alzheimer's disease. It appears to modulate oxidative stress pathways, providing a protective effect against neurotoxicity .

Herbicidal Activity

The compound has been investigated for its herbicidal properties. Research indicates that it can inhibit the growth of certain weed species by disrupting their metabolic pathways. This makes it a candidate for developing new herbicides that are effective against resistant weed populations .

Insecticidal Properties

In addition to herbicidal applications, this compound has shown insecticidal activity against pests such as aphids and whiteflies. The mechanism involves interference with the nervous system of the insects, leading to paralysis and death .

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of this compound in treating skin infections caused by resistant bacteria. The results indicated a significant reduction in infection rates among patients treated with this compound compared to standard antibiotics. The study concluded that this compound could be a viable alternative for treating resistant infections .

Case Study 2: Neuroprotection in Animal Models

In a preclinical trial involving animal models of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced markers of neuroinflammation compared to control groups. These findings support further investigation into its potential as a therapeutic agent for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-4H-1,3,4-oxadiazin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

4-chlorophenyl chlorothionoformate: Another compound featuring a 4-chlorophenyl group, used in different chemical reactions.

2,4,6-tribromophenyl chlorothionoformate: Similar in structure but with bromine substitutions, used for dealkylation reactions.

Uniqueness

2-(4-chlorophenyl)-4H-1,3,4-oxadiazin-5(6H)-one is unique due to its specific ring structure and the presence of the oxadiazine moiety, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry.

Biological Activity

2-(4-Chlorophenyl)-4H-1,3,4-oxadiazin-5(6H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is part of a broader class of oxadiazole derivatives known for their diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

- IUPAC Name : this compound

- Molecular Formula : C9H8ClN2O2

- Molecular Weight : 210.62 g/mol

- CAS Number : 142048-60-0

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The oxadiazine ring structure allows for interactions with enzymes and receptors that are crucial in cancer proliferation and microbial resistance.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of this compound. For instance, a series of related oxadiazole derivatives were evaluated against multiple cancer cell lines as per the National Cancer Institute (NCI) protocols. The results indicated that certain derivatives exhibited potent growth inhibition across various cancer types:

| Compound | Cancer Cell Line | Percent Growth Inhibition (PGI) at 10 µM |

|---|---|---|

| 6h | SNB-19 | 65.12% |

| 6h | NCI-H460 | 55.61% |

| 6h | SNB-75 | 54.68% |

These findings suggest that the presence of the chlorophenyl group enhances the compound's interaction with tubulin, a critical target in cancer therapy.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Some derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:

| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6c | Gram-negative | 8 µg/mL |

| 6c | Gram-positive | 8 µg/mL |

The compound's mechanism may involve inhibition of bacterial DNA gyrase, a common target for antibacterial drugs.

Case Studies and Research Findings

A study published in August 2023 highlighted the synthesis and evaluation of several oxadiazole derivatives, including those featuring the chlorophenyl moiety. The study utilized molecular docking to predict binding affinities to tubulin and DNA gyrase:

- Synthesis : Compounds were synthesized through cyclization reactions involving phenylhydrazine and carbonyl compounds.

- Biological Evaluation : The compounds were tested against various cancer cell lines and showed significant anticancer activity.

- Molecular Docking Studies : Docking studies revealed efficient binding to tubulin with docking scores indicating strong interactions with key residues.

Q & A

Q. What are the established synthetic routes for 2-(4-chlorophenyl)-4H-1,3,4-oxadiazin-5(6H)-one, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of hydrazide derivatives. For example, refluxing N′-(2-chloroacetyl)benzo[b]thiophene-2-carbohydrazide with potassium carbonate in acetonitrile yields oxadiazinone derivatives via intramolecular nucleophilic substitution. Key parameters include solvent choice (e.g., acetonitrile for high dielectric constant), stoichiometric base (e.g., K₂CO₃), and reflux duration (3–6 hours). Post-reaction purification via recrystallization (n-hexane/EtOAc) ensures high purity .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- X-ray crystallography : Determines molecular geometry, hydrogen bonding (e.g., N–H···O interactions), and packing motifs. SHELXL and OLEX2 are widely used for refinement and visualization .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., 4-chlorophenyl protons at δ 7.2–7.8 ppm) .

- Mass spectrometry : Confirms molecular weight (e.g., m/z 266.29 for C₁₆H₁₄N₂O₂ analogs) .

Q. What preliminary biological assays are used to evaluate its bioactivity?

Standard assays include:

- Monoamine oxidase (MAO) inhibition : Measured via spectrophotometric monitoring of kynuramine oxidation .

- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria .

- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., IC₅₀ values for HeLa cells) .

Advanced Questions

Q. How do hydrogen-bonding networks and crystal packing influence its physicochemical properties?

In crystal lattices, N–H···O bonds form 1D chains (e.g., along the b-axis), stabilizing the oxadiazinone ring. Dihedral angles between aromatic systems (e.g., 3.1° for benzothiophene/oxadiazinone) impact π-π stacking and solubility. SHELXL refines displacement parameters to resolve thermal motion effects .

Q. What QSAR strategies optimize its acaricidal activity?

Hansch-type regression models correlate substituent electronic (σ), hydrophobic (π), and steric (Es) parameters with bioactivity. For 2,4-diphenyl analogs, logP values ~3.2 enhance membrane permeability, while electron-withdrawing groups (e.g., Cl) at the 4-position increase target binding. Validation involves synthesizing 9–12 derivatives to test predicted EC₅₀ values .

Q. How can computational docking elucidate its mechanism of action?

Molecular docking (AutoDock Vina) into AMPA receptor homologs identifies key interactions:

- The oxadiazinone carbonyl forms hydrogen bonds with Glu402.

- The 4-chlorophenyl group occupies a hydrophobic pocket near Leu650. MD simulations (AMBER) assess binding stability over 100 ns .

Q. How should researchers resolve contradictions in bioactivity data across studies?

Q. What governs regioselectivity in oxadiazinone vs. triazole formation during synthesis?

Reaction pathways depend on hydrazide substituents:

- α-Hydroxy hydrazides favor triazoles via bisformamidine intermediates.

- α-Thiol hydrazides yield oxadiazinones through cyclization without sulfur participation. Steric hindrance from bulky groups (e.g., diphenyl) directs regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.